Alpha-D-glucose-13C

説明

Alpha-D-glucose-13C, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Alpha-D-glucose-13C is a stable isotope-labeled form of glucose that has been extensively studied for its biological activity, particularly in metabolic research. This compound plays a crucial role in various biological processes, especially in understanding metabolic pathways in both normal and pathological states, such as cancer. This article compiles recent findings and research studies highlighting the biological activities of this compound, including its applications in metabolic flux analysis, imaging techniques, and case studies.

Overview of this compound

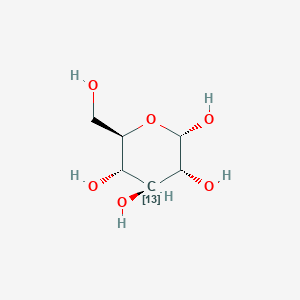

This compound is a naturally occurring monosaccharide where the carbon atoms are isotopically labeled with carbon-13. This labeling allows researchers to track glucose metabolism through various pathways using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The primary applications of this compound include metabolic flux analysis (MFA) and imaging studies to assess cellular metabolism.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using 13C-labeled substrates like this compound enables the quantification of metabolic pathways within cells. This technique provides insights into how cells utilize glucose for energy production and biosynthesis.

- Cancer Metabolism : Studies have shown that cancer cells exhibit altered glucose metabolism characterized by increased glycolysis and lactate production, a phenomenon known as the Warburg effect. For instance, in a study involving hyperpolarized 13C-glucose, researchers observed significantly higher lactate production in tumor-bearing mice compared to controls, indicating enhanced glycolytic activity in cancerous tissues .

- Liver Metabolism : Research utilizing global 13C tracing in human liver tissues has revealed complex metabolic activities, including gluconeogenesis and branched-chain amino acid transamination. The study demonstrated that cultured liver tissues retain individual metabolic phenotypes, which can be influenced by nutrient levels and insulin .

Imaging Techniques

The use of this compound in imaging techniques has revolutionized our understanding of metabolic processes in vivo.

- Magnetic Resonance Spectroscopy (MRS) : Hyperpolarized 13C-MRS allows for real-time monitoring of glucose metabolism. In one study, the lactate-to-glucose ratio was calculated to assess glycolytic activity in brain tumors. Higher ratios were observed in tumor models compared to healthy controls, supporting the notion that tumors rely heavily on glycolysis for energy .

- Positron Emission Tomography (PET) : PET imaging with 18F-FDG (a glucose analog) has been used alongside 13C-MRS to provide complementary data on glucose uptake and metabolism in tumors. This dual approach enhances the understanding of metabolic heterogeneity within tumors .

Case Studies

Several case studies illustrate the diverse applications of this compound in clinical and research settings:

- Breast Cancer : In a study focused on breast cancer patients, researchers used hyperpolarized 13C-glucose to evaluate metabolic changes during treatment. The results indicated that changes in lactate production could serve as a biomarker for treatment response .

- Diabetes Research : Another study investigated the role of this compound in understanding insulin resistance mechanisms in diabetic patients. The findings suggested that altered glucose metabolism could contribute to the pathophysiology of diabetes, emphasizing the importance of metabolic profiling .

Research Findings Summary Table

| Study Focus | Findings | Techniques Used |

|---|---|---|

| Cancer Metabolism | Increased lactate production in tumors; Warburg effect observed | Hyperpolarized 13C-MRS |

| Liver Metabolism | Complex metabolic activities; gluconeogenesis confirmed | Global 13C tracing |

| Breast Cancer | Lactate as a potential biomarker for treatment response | Hyperpolarized 13C-MRS |

| Diabetes Research | Altered glucose metabolism linked to insulin resistance | Isotope tracing |

科学的研究の応用

Metabolic Flux Analysis in Cancer Research

One of the primary applications of alpha-D-glucose-13C is in 13C metabolic flux analysis (13C-MFA) . This technique allows researchers to quantify metabolic pathways and fluxes within cancer cells, providing insights into altered metabolism associated with tumor growth and proliferation.

- Key Findings:

- Quantitative Mapping: 13C-MFA enables the generation of quantitative maps of cellular metabolism by tracking the incorporation of labeled carbon from alpha-D-glucose into various metabolic intermediates. This helps identify which pathways are upregulated in cancer cells compared to normal cells .

- Methodology: The process involves administering this compound and analyzing the resulting labeling patterns using techniques such as mass spectrometry or nuclear magnetic resonance (NMR). The data is then modeled to estimate flux values through different metabolic pathways .

| Application | Details |

|---|---|

| Technique | 13C-MFA |

| Purpose | Quantifying metabolic fluxes in cancer cells |

| Measurement Tools | Mass spectrometry, NMR |

| Outcome | Identification of altered metabolic pathways in cancer |

Non-Radioactive Tracer for Neurological Studies

Another significant application of this compound is its use as a non-radioactive tracer in magnetic resonance spectroscopy (MRS) for studying glucose metabolism in the brain.

- Advantages:

- Safety: Unlike traditional PET scans that require radioactive tracers, this compound can be administered orally without radiation exposure, making it safer for longitudinal studies .

- In Vivo Measurement: Research has demonstrated that ultra-high-field 1H-MRS can detect alpha-D-glucose at specific chemical shifts, allowing for real-time monitoring of glucose uptake and metabolism in brain tissues .

| Application | Details |

|---|---|

| Technique | Non-radioactive MRS tracer |

| Purpose | Studying glucose metabolism in the brain |

| Measurement Tools | Ultra-high-field 1H-MRS |

| Outcome | Safe monitoring of glucose levels and metabolism without ionizing radiation |

Analytical Chemistry and Structural Studies

In analytical chemistry, this compound plays a role in understanding molecular interactions and structural properties through techniques like NMR spectroscopy.

- Research Insights:

- Studies have utilized solid-state NMR to investigate hydrogen bonding and conformational dynamics of alpha-D-glucose, providing insights into its structural characteristics under different conditions .

- The isotope effects on chemical shifts have also been explored to enhance the understanding of glucose behavior in various chemical environments .

| Application | Details |

|---|---|

| Technique | Solid-state NMR |

| Purpose | Investigating structural properties and interactions |

| Measurement Tools | NMR spectroscopy |

| Outcome | Enhanced understanding of glucose dynamics and interactions |

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KTESCNBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([13C@@H]([C@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。